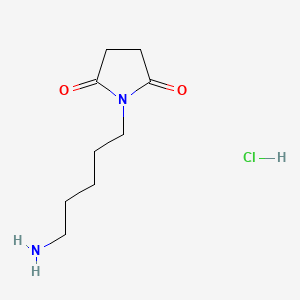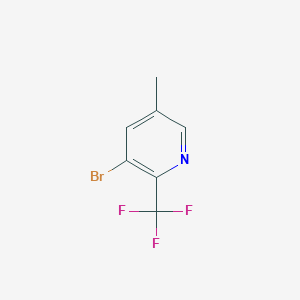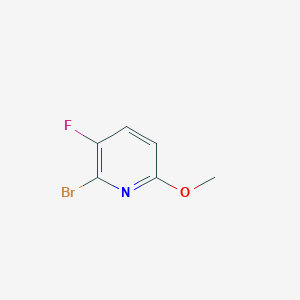
1-(5-Aminopentyl)pyrrolidin-2,5-dion-Hydrochlorid
Übersicht
Beschreibung
1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Wissenschaftliche Forschungsanwendungen
1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and as a precursor for various industrial processes
Wirkmechanismus
Mode of Action
It is known that pyrrolidine derivatives can have diverse biological activities . For instance, some pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes . The exact interaction of 1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride with its targets and the resulting changes are yet to be elucidated.
Biochemische Analyse
Cellular Effects
1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride has been observed to affect various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating GABA receptor activity, leading to changes in neurotransmitter release and synaptic plasticity. This compound may also impact gene expression by altering the transcriptional activity of genes involved in neurotransmission and cellular metabolism. Furthermore, it can affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride involves its binding interactions with GABA receptors. By binding to these receptors, the compound can either inhibit or activate them, depending on the receptor subtype and the cellular context. This modulation of GABA receptor activity can lead to changes in ion flux across the cell membrane, affecting neuronal excitability and synaptic transmission. Additionally, the compound may influence enzyme activity by binding to active sites or allosteric sites, thereby modulating their catalytic functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products may have different biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride vary with different dosages in animal models. At low doses, the compound may enhance neurotransmission and improve cognitive functions. At high doses, it can exhibit toxic or adverse effects, such as neurotoxicity and disruptions in cellular metabolism. Threshold effects have been observed, where a specific dosage range produces optimal biochemical and cellular responses, while deviations from this range result in diminished or harmful effects .
Metabolic Pathways
1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as GABA transaminase, which plays a role in the catabolism of GABA. The compound’s influence on metabolic flux and metabolite levels can affect the overall balance of neurotransmitters and other metabolites in the cell. Additionally, it may interact with cofactors that are essential for enzyme activity, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of 1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biochemical and cellular effects. Understanding the transport mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride exhibits specific subcellular localization patterns that are essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biochemical properties. Studies on its subcellular distribution provide insights into its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the aminopentyl side chain. One common synthetic route starts with the cyclization of a suitable precursor to form the pyrrolidine-2,5-dione core. This is followed by the alkylation of the dione with a 5-aminopentyl group under controlled conditions. Industrial production methods may involve optimizing these steps for higher yields and purity .
Analyse Chemischer Reaktionen
1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione to a more reduced state, potentially altering its biological activity.
Substitution: The aminopentyl group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Vergleich Mit ähnlichen Verbindungen
1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: Lacks the aminopentyl side chain, resulting in different biological properties.
1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride: Features a shorter side chain, which may affect its binding interactions and biological activity.
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: Contains additional functional groups that can alter its pharmacological profile .
Eigenschaften
IUPAC Name |
1-(5-aminopentyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;/h1-7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURPMVSGLODIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate](/img/structure/B1446723.png)


![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1446726.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1446728.png)



![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride](/img/structure/B1446738.png)

![Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B1446740.png)


